Quinoxaline-2-carbonyl chloride
Overview
Description
Quinoxaline-2-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is particularly significant due to its reactivity and utility in the synthesis of various bioactive molecules and materials.
Scientific Research Applications
Quinoxaline-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is employed in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Quinoxaline derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. This compound serves as a precursor in the synthesis of these bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and materials with optoelectronic properties.
Safety and Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This presents opportunities for the discovery of novel therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2-carboxylic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The use of alternative chlorinating agents, such as oxalyl chloride, can also be explored to optimize the process.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative transformations can be performed to introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols and Amines: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation reactions.
Mechanism of Action
The mechanism of action of quinoxaline-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential as a pharmacophore in drug development, where it can be used to design molecules that target specific enzymes or receptors.
Comparison with Similar Compounds
Quinoxaline-2-carboxylic Acid: The precursor to quinoxaline-2-carbonyl chloride, used in similar synthetic applications.
Quinoxaline-2-carboxamide: Another derivative with potential biological activity.
Quinoxaline-2-thiol: A sulfur-containing analogue with distinct reactivity.
Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules and materials. Its ability to undergo diverse chemical transformations further enhances its utility in various fields of research and industry.
Properties
IUPAC Name |
quinoxaline-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPDQKNXOCUBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203205 | |
Record name | Quinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-92-5 | |
Record name | 2-Quinoxalinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54745-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinoxalinecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054745925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Quinoxalinecarbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT97E8ND2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride useful in analytical chemistry?
A: This compound acts as a highly sensitive fluorescence derivatization reagent. [, ] This means it reacts with target molecules, like certain amines or alcohols, to form products that are detectable at very low concentrations using fluorescence detection methods. This is particularly useful for analyzing low-concentration analytes in complex mixtures like plasma.
Q2: Can you give a specific example of how 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride has been used in analytical chemistry?
A: Researchers successfully used this compound to determine amantadine levels in human plasma. [] Amantadine, an antiviral drug, was extracted from plasma and reacted with 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride to form a fluorescent derivative. This derivative could then be separated and quantified using high-performance liquid chromatography with fluorescence detection, achieving a very low detection limit.
Q3: Has the preparation of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride been optimized?
A: Yes, research indicates that the preparation and structural conformation of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride have been improved. [] While the abstract doesn't provide specifics on the improvements, this suggests efforts have been made to enhance its synthesis, possibly leading to higher yields, purity, or easier preparation methods.
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